1-Cyclopentyl-piperazin-2-one hydrochloride 1-Cyclopentyl-piperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-00-8
VCID: VC2816210
InChI: InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H
SMILES: C1CCC(C1)N2CCNCC2=O.Cl
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol

1-Cyclopentyl-piperazin-2-one hydrochloride

CAS No.: 1185300-00-8

Cat. No.: VC2816210

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-piperazin-2-one hydrochloride - 1185300-00-8

Specification

CAS No. 1185300-00-8
Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
IUPAC Name 1-cyclopentylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H
Standard InChI Key LRCZUYWNKQREEG-UHFFFAOYSA-N
SMILES C1CCC(C1)N2CCNCC2=O.Cl
Canonical SMILES C1CCC(C1)N2CCNCC2=O.Cl

Introduction

Chemical Identity and Basic Properties

1-Cyclopentyl-piperazin-2-one hydrochloride is the hydrochloride salt form of 1-cyclopentylpiperazin-2-one. It contains a six-membered piperazine ring with two nitrogen atoms, a carbonyl group at the 2-position, and a cyclopentyl substituent attached to one of the nitrogen atoms . The compound exists in both anhydrous and hydrate forms, with the latter containing a water molecule in its crystal structure .

Nomenclature and Identification

The compound is identified by several key parameters:

PropertyValue
CAS Registry Number1185300-00-8
IUPAC Name2-Piperazinone, 1-cyclopentyl-, hydrochloride (1:1)
Synonyms1-Cyclopentylpiperazin-2-one hydrochloride
Molecular FormulaC₉H₁₆N₂O·HCl
Molecular Weight204.70 g/mol
Parent Compound CID1132965 (1-Cyclopentylpiperazin-2-one)
InChI KeyLRCZUYWNKQREEG-UHFFFAOYSA-N

Table 1. Chemical identity parameters of 1-Cyclopentyl-piperazin-2-one hydrochloride

The hydrate form has additional properties:

PropertyValue
PubChem CID45926162
Molecular FormulaC₉H₁₉ClN₂O₂ (including water molecule)
Molecular Weight222.71 g/mol
InChIInChI=1S/C9H16N2O.ClH.H2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;;/h8,10H,1-7H2;1H;1H2

Table 2. Chemical identity parameters of 1-Cyclopentyl-piperazin-2-one hydrochloride hydrate

Structural Characteristics

Molecular Structure

The molecular structure of 1-Cyclopentyl-piperazin-2-one hydrochloride consists of a piperazinone ring with a cyclopentyl substituent and a hydrochloride counterion. The piperazinone ring is a six-membered heterocyclic structure containing two nitrogen atoms with a carbonyl group at the 2-position, forming an amide functional group .

Structural Features and Conformations

The presence of the cyclopentyl group introduces steric bulk and lipophilicity to the molecule, which can influence its pharmacokinetic properties. The cyclopentane ring is attached to one of the nitrogen atoms in the piperazinone ring, creating a tertiary amine at this position, while the other nitrogen (at position 4) remains a secondary amine in the amide group .

The piperazinone ring typically adopts a chair conformation, which is the most energetically favorable conformation for six-membered rings. The hydrochloride salt is formed by protonation of the secondary amine nitrogen, enhancing water solubility compared to the free base form .

Physical and Chemical Properties

Physical State and Appearance

1-Cyclopentyl-piperazin-2-one hydrochloride typically appears as a crystalline solid. The purity of commercial samples has been reported to be around 97% .

Solubility Profile

As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This characteristic is particularly advantageous for potential pharmaceutical applications, as it facilitates formulation and bioavailability .

Chemical Reactivity

The compound contains several reactive sites:

  • The secondary amine group can participate in various substitution reactions

  • The carbonyl group can undergo typical reactions of amides

  • The cyclopentyl group introduces hydrophobicity and can influence the compound's interaction with biological systems

Synthesis Methods

Related Synthetic Pathways

Recent advances in the asymmetric catalytic access to piperazin-2-ones provide insights into potential synthesis methods. A one-pot sequential protocol has been reported for the preparation of 3-aryl/alkyl piperazin-2-ones using commercially available reagents and readily available urea and thiourea catalysts based on Cinchona alkaloids .

The process typically involves:

  • A Knoevenagel condensation

  • An asymmetric epoxidation

  • A ring-closing reaction to form the piperazin-2-one skeleton

These methods have been reported to yield enantioenriched piperazin-2-ones in good to high yield and enantioselectivity .

Analytical Characterization

Spectroscopic Properties

Spectroscopic data for 1-Cyclopentyl-piperazin-2-one hydrochloride can be inferred from related compounds:

  • IR Spectroscopy: Expected to show characteristic bands for:

    • N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching of the amide (1650-1700 cm⁻¹)

    • C-N stretching (1200-1350 cm⁻¹)

    • Cyclopentyl C-H stretching (2850-3000 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show signals for the cyclopentyl protons, piperazinone ring protons, and the N-H proton

    • ¹³C NMR would show signals for the carbonyl carbon, cyclopentyl carbons, and piperazinone ring carbons

  • Mass Spectrometry:

    • The molecular ion peak would correspond to the molecular weight of the free base (168.24 g/mol)

    • Fragmentation patterns would likely include loss of the cyclopentyl group and fragmentation of the piperazinone ring

Relationship to Parent and Related Compounds

Comparison with Parent Compound

The parent compound, 1-Cyclopentylpiperazin-2-one (CAS: 59702-17-9), differs from the hydrochloride salt in several important ways:

Property1-Cyclopentylpiperazin-2-one1-Cyclopentyl-piperazin-2-one hydrochloride
Molecular FormulaC₉H₁₆N₂OC₉H₁₆N₂O·HCl
Molecular Weight168.24 g/mol204.70 g/mol
Physical StateLikely crystalline solidCrystalline solid
Water SolubilityLess solubleMore soluble
InChI KeyARBQQMHPEQJNID-UHFFFAOYSA-NLRCZUYWNKQREEG-UHFFFAOYSA-N
SMILESC1CCC(C1)N2CCNCC2=OC1CCC(C1)N2CCNCC2=O.Cl

Table 3. Comparison between parent compound and hydrochloride salt

Related Compounds

Several related compounds share structural similarities with 1-Cyclopentyl-piperazin-2-one hydrochloride:

  • 1-Cyclopentylpiperazine (CAS: 21043-40-3):

    • Lacks the carbonyl group at the 2-position

    • Molecular Formula: C₉H₁₈N₂

    • Molecular Weight: 154.25 g/mol

    • Typically exists as a colorless to pale yellow liquid/oil

    • Boiling Point: Approximately 233.3°C at 760 mmHg

  • 1-Cyclopentyl-4-nitrosopiperazine (CAS: 61379-66-6):

    • Contains a nitroso group at the 4-position instead of a carbonyl at the 2-position

    • Molecular Formula: C₉H₁₇N₃O

    • Molecular Weight: 183.25 g/mol

  • 4-Nitrosopiperazin-2-one (CAS: 18907-82-9):

    • Contains both a carbonyl at the 2-position and a nitroso group at the 4-position

    • Lacks the cyclopentyl substituent

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